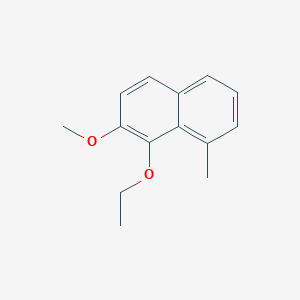
4-Chloro-2-((cyclobutylmethyl)thio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-((cyclobutylmethyl)thio)pyridine is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom at the 4-position and a cyclobutylmethylthio group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((cyclobutylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with cyclobutylmethylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, with the added benefits of reduced reaction times and improved safety profiles.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((cyclobutylmethyl)thio)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The cyclobutylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
4-Chloro-2-((cyclobutylmethyl)thio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((cyclobutylmethyl)thio)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutylmethylthio group can enhance the compound’s binding affinity and specificity for its target, while the pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylthiopyridine: Similar structure but with a methylthio group instead of a cyclobutylmethylthio group.
4-Chloro-2-ethylthiopyridine: Contains an ethylthio group instead of a cyclobutylmethylthio group.
4-Chloro-2-phenylthiopyridine: Features a phenylthio group in place of the cyclobutylmethylthio group.
Uniqueness
4-Chloro-2-((cyclobutylmethyl)thio)pyridine is unique due to the presence of the cyclobutylmethylthio group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in the synthesis of specialized compounds .
Properties
CAS No. |
1346707-40-1 |
|---|---|
Molecular Formula |
C10H12ClNS |
Molecular Weight |
213.73 g/mol |
IUPAC Name |
4-chloro-2-(cyclobutylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C10H12ClNS/c11-9-4-5-12-10(6-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2 |
InChI Key |
SIRXRXQYDXAWND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CSC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)

![[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B11887852.png)
![Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate](/img/structure/B11887855.png)


![4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11887883.png)
![Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11887896.png)
![2-Chlorothiazolo[4,5-h]isoquinoline](/img/structure/B11887900.png)
![2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11887920.png)




